molecular formula C6H12O2 B3057097 Cyclohexyl hydroperoxide CAS No. 766-07-4

Cyclohexyl hydroperoxide

Cat. No. B3057097
Key on ui cas rn: 766-07-4
M. Wt: 116.16 g/mol
InChI Key: FGGJBCRKSVGDPO-UHFFFAOYSA-N
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Patent
US03987115

Procedure details

A run was carried out in exactly the same manner as Run 10, except that the tertiary alcohol was cumenol and the tertiary hydroperoxide was cumene hydroperoxide. The mole ratio of cumenol to cyclohexane was 0.329:1 and the mole ratio of cumene hydroperoxide to cyclohexane was 0.086:1. A cyclohexyl hydroperoxide yield of 56 mole percent, a cyclohexanol yield of 20 mole percent, a cyclohexanone yield of 11 mole percent and a residue of 13 mole percent was obtained at a conversion level of 8.1 mole percent and a percent conversion rate of 5.8 percent per hour. This run demonstrates that other tertiary alcohols and hydroperoxides are effective in the process of this invention.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1(C(C)C)[C:2]([OH:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.[O-:11]O.[O-]O.C1(C(C)C)C=CC=CC=1>C1CCCCC1>[CH:2]1([O:7][OH:11])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1.[CH:2]1([OH:7])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1.[C:2]1(=[O:7])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)O)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)O)C(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)OO
Name
Type
product
Smiles
C1(CCCCC1)O
Name
Type
product
Smiles
C1(CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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